molecular formula C22H23ClN2O4 B019169 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol CAS No. 103255-64-7

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol

Cat. No. B019169
M. Wt: 414.9 g/mol
InChI Key: HEWPMOPWBVTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Mechanism Of Action

The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the inhibition of several key enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that plays a key role in the breakdown of neurotransmitters in the brain.

Biochemical And Physiological Effects

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its well-established mechanism of action. This compound has been studied extensively, and its mechanism of action has been well-characterized. Additionally, this compound has been shown to have several biochemical and physiological effects, which make it a useful tool for studying various diseases and conditions.
One of the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for research on 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further studies are needed to determine its potential use as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential use as a therapeutic agent.
Finally, further studies are needed to determine the potential toxicity of this compound and to establish safe dosages for use in humans. Overall, 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis method of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the reaction of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione with 4-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with piperidine and acetic anhydride to yield 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has been used extensively in scientific research for its potential use as a therapeutic agent. This compound has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

CAS RN

103255-64-7

Product Name

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

5-chloro-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C22H23ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,16,20,26H,8-11,13H2,1H3

InChI Key

HEWPMOPWBVTFCL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O

synonyms

1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinol

Origin of Product

United States

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